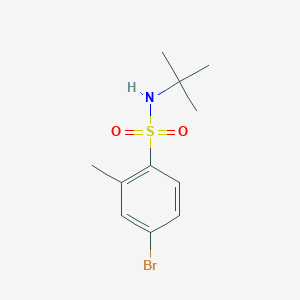

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

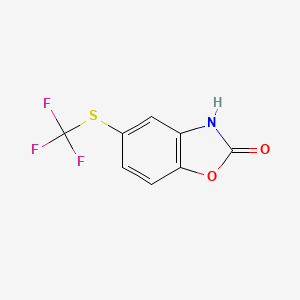

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is a chemical compound with the empirical formula C11H16BrNO2S . It has a molecular weight of 306.22 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 . This code provides a detailed description of the molecule’s structure.

Wirkmechanismus

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide's mechanism of action involves the selective bromination of aromatic compounds. The reaction occurs via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring. This compound's selectivity for bromination is due to the steric hindrance provided by the tert-butyl group, which prevents the bromine atom from reacting with other functional groups.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects, as it is not used as a drug or medication. Its use is limited to scientific research, where it is used as a reagent or probe.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide's advantages include its high selectivity for bromination, its ease of synthesis, and its stability at room temperature. Its limitations include its sensitivity to air and moisture, which can affect its reactivity. Additionally, this compound is a hazardous material and should be handled with care, as it can cause severe burns and respiratory irritation.

Zukünftige Richtungen

For 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide include its application in the synthesis of novel materials and the development of new probes for studying protein-ligand interactions.

Synthesemethoden

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is synthesized by reacting this compound with boron tribromide (BBr3) in dichloromethane. The reaction results in the formation of this compound, which is a yellowish-brown crystalline powder. The synthesis of this compound is a simple and efficient process, making it a popular choice for various scientific applications.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It is an excellent reagent for the selective bromination of aromatic compounds, making it a valuable tool in organic chemistry. This compound has also been utilized in material science research, where it is used as a dopant for the synthesis of conducting polymers. Additionally, this compound has been employed in biochemistry research, where it is used as a hydrophobic probe to study protein-ligand interactions.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRGDFSELCGIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)

![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2618127.png)